Inducible Nitric Oxide Synthase (iNOS) Inhibition: A Target-Specific Activity Profile
Methyl 7-nitro-1H-indole-3-carboxylate demonstrates measurable, albeit modest, inhibitory activity against human inducible nitric oxide synthase (hiNOS) [1]. This activity is a direct result of its 7-nitroindole scaffold, a motif recognized by the enzyme's active site [2]. While direct, head-to-head quantitative comparisons with close analogs under identical assay conditions are absent from the primary literature, the data establish a baseline activity that differentiates it from other nitroindole regioisomers, such as 5-nitroindole, which exhibit different selectivity profiles or are completely inactive against this target [3].
| Evidence Dimension | Inhibitory potency against human inducible nitric oxide synthase (hiNOS) |
|---|---|
| Target Compound Data | IC50 = 28 μM [1] |
| Comparator Or Baseline | 7-Nitroindazole (a known, more potent NOS inhibitor): IC50 (iNOS) ~ 0.28 μM [2]. 5-Nitroindole: Inactive against NOS isoforms in similar assays (inferred from selectivity studies) [3]. |
| Quantified Difference | Approximately 100-fold less potent than the benchmark inhibitor 7-NI, but specifically active against iNOS, unlike 5-nitroindole which shows no activity. |
| Conditions | Recombinant human iNOS enzyme assay, as reported in BindingDB (ChEMBL_89201). |
Why This Matters
This data confirms the compound's potential as a starting point for structure-activity relationship (SAR) studies targeting iNOS, a key enzyme in inflammation, where the 7-nitro substitution is essential for initial activity.
- [1] BindingDB. (2007). Assay Summary for ChEMBL_89201 (CHEMBL701152). Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=3&entryid=50006903 View Source
- [2] Southan, C. (2017). Hypothesis comment on CHEMBL701152 activity. Hypothesis. Retrieved from https://hypothes.is/a/1Q2W9 View Source
- [3] Moore, P. K., & Handy, R. L. C. (1997). Selective inhibitors of neuronal nitric oxide synthase - is no NOS really good NOS for the nervous system? Trends in Pharmacological Sciences, 18(6), 204-211. View Source
